calcium;2-[4-(carboxylatomethyl)-10-(carboxymethyl)-7-[(2R,3S)-1,3,4-trihydroxybutan-2-yl]-1,4,7,10-tetrazacyclododec-1-yl]acetate
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Overview
Description
Calcium;2-[4-(carboxylatomethyl)-10-(carboxymethyl)-7-[(2R,3S)-1,3,4-trihydroxybutan-2-yl]-1,4,7,10-tetrazacyclododec-1-yl]acetate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its intricate structure, which includes multiple functional groups such as carboxylate and hydroxyl groups, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of calcium;2-[4-(carboxylatomethyl)-10-(carboxymethyl)-7-[(2R,3S)-1,3,4-trihydroxybutan-2-yl]-1,4,7,10-tetrazacyclododec-1-yl]acetate typically involves multi-step organic synthesis techniques. The process begins with the preparation of the tetrazacyclododecane core, followed by the introduction of carboxylate and hydroxyl groups through various chemical reactions. Common reagents used in these reactions include carboxylating agents, hydroxylating agents, and catalysts to facilitate the formation of the desired functional groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure high yield and purity of the final product, making it suitable for commercial applications.
Chemical Reactions Analysis
Types of Reactions
Calcium;2-[4-(carboxylatomethyl)-10-(carboxymethyl)-7-[(2R,3S)-1,3,4-trihydroxybutan-2-yl]-1,4,7,10-tetrazacyclododec-1-yl]acetate undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The carboxylate groups can be reduced to form alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl groups may yield ketones, while reduction of the carboxylate groups may produce alcohols.
Scientific Research Applications
Calcium;2-[4-(carboxylatomethyl)-10-(carboxymethyl)-7-[(2R,3S)-1,3,4-trihydroxybutan-2-yl]-1,4,7,10-tetrazacyclododec-1-yl]acetate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential role in biological systems and as a biochemical probe.
Medicine: Explored for its therapeutic potential in drug development and as a diagnostic agent.
Industry: Utilized in the production of advanced materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of calcium;2-[4-(carboxylatomethyl)-10-(carboxymethyl)-7-[(2R,3S)-1,3,4-trihydroxybutan-2-yl]-1,4,7,10-tetrazacyclododec-1-yl]acetate involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes, receptors, and other biomolecules, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to calcium;2-[4-(carboxylatomethyl)-10-(carboxymethyl)-7-[(2R,3S)-1,3,4-trihydroxybutan-2-yl]-1,4,7,10-tetrazacyclododec-1-yl]acetate include other tetrazacyclododecane derivatives with different functional groups.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical reactivity and biological activity. This makes it a valuable molecule for various scientific and industrial applications.
Properties
Molecular Formula |
C18H32CaN4O9 |
---|---|
Molecular Weight |
488.5 g/mol |
IUPAC Name |
calcium;2-[4-(carboxylatomethyl)-10-(carboxymethyl)-7-[(2R,3S)-1,3,4-trihydroxybutan-2-yl]-1,4,7,10-tetrazacyclododec-1-yl]acetate |
InChI |
InChI=1S/C18H34N4O9.Ca/c23-12-14(15(25)13-24)22-7-5-20(10-17(28)29)3-1-19(9-16(26)27)2-4-21(6-8-22)11-18(30)31;/h14-15,23-25H,1-13H2,(H,26,27)(H,28,29)(H,30,31);/q;+2/p-2/t14-,15-;/m1./s1 |
InChI Key |
GCLKDXFGQNCFQW-CTHHTMFSSA-L |
Isomeric SMILES |
C1CN(CCN(CCN(CCN1CC(=O)O)[C@H](CO)[C@@H](CO)O)CC(=O)[O-])CC(=O)[O-].[Ca+2] |
Canonical SMILES |
C1CN(CCN(CCN(CCN1CC(=O)O)C(CO)C(CO)O)CC(=O)[O-])CC(=O)[O-].[Ca+2] |
Origin of Product |
United States |
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